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Compound of Interest

Compound Name: Benzo[c]chrysene

Cat. No.: B089444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Benzo[c]chrysene, a polycyclic aromatic hydrocarbon (PAH). The information is presented to

be a valuable resource for researchers and professionals engaged in the study and

development of therapeutic agents, where the characterization of such molecules is critical.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of polycyclic aromatic hydrocarbons is a valuable tool for characterizing

their electronic transitions. The absorption maxima for Benzo[c]chrysene in ethanol are

detailed below.

Table 1: UV-Vis Spectroscopic Data for Benzo[c]chrysene
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Wavelength (λmax, nm) Molar Absorptivity (ε) Solvent

222 4.55 (log ε) Alcohol

258 4.96 (log ε) Alcohol

268 5.20 (log ε) Alcohol

295 4.08 (log ε) Alcohol

320 4.12 (log ε) Alcohol

344 2.81 (log ε) Alcohol

353 2.57 (log ε) Alcohol

361 2.80 (log ε) Alcohol

Note: Data presented is for the related compound Chrysene, as specific experimental data for

Benzo[c]chrysene was not available in the cited sources. This data can serve as a reference

point for the analysis of Benzo[c]chrysene.[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of a molecule, allowing

for the identification of functional groups. The characteristic IR absorption bands for

Benzo[c]chrysene are presented below.

Table 2: Infrared (IR) Spectroscopic Data for Benzo[c]chrysene

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

1680 - 1620 Variable Aromatic C=C Stretch

860 - 680 Strong
Aromatic C-H Out-of-Plane

Bend

Note: The data in this table represents typical ranges for polycyclic aromatic hydrocarbons and

is not specific to experimentally measured values for Benzo[c]chrysene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of atomic nuclei. While specific

experimental ¹H and ¹³C NMR data for Benzo[c]chrysene is not readily available in public

databases[2], the expected chemical shift ranges for aromatic compounds are provided below

for reference.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for Benzo[c]chrysene

Proton Type Chemical Shift (δ, ppm) Solvent

Aromatic Protons 7.0 - 9.0 CDCl₃

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for Benzo[c]chrysene

Carbon Type Chemical Shift (δ, ppm) Solvent

Aromatic Carbons 120 - 150 CDCl₃

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These protocols are based on standard methods for the analysis of polycyclic

aromatic hydrocarbons.

UV-Vis Spectroscopy
A solution of Benzo[c]chrysene is prepared in a UV-grade solvent, such as ethanol or

cyclohexane. The concentration is adjusted to yield an absorbance reading within the linear

range of the spectrophotometer (typically 0.1 to 1 AU). The spectrum is recorded over a

wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer

with the pure solvent as a reference.

Infrared (IR) Spectroscopy
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For solid samples, the KBr pellet method is commonly employed. A small amount of

Benzo[c]chrysene (typically 1-2 mg) is finely ground with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier

Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of Benzo[c]chrysene is prepared by dissolving a few milligrams of the compound in

a deuterated solvent, such as chloroform-d (CDCl₃). A small amount of a reference standard,

typically tetramethylsilane (TMS), may be added. The ¹H and ¹³C NMR spectra are then

acquired on a high-resolution NMR spectrometer.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

polycyclic aromatic hydrocarbon like Benzo[c]chrysene.
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Spectroscopic Analysis Workflow for Benzo[c]chrysene

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Benzo(c)chrysene | C22H14 | CID 9135 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Benzo[c]chrysene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089444#spectroscopic-data-uv-ir-nmr-for-benzo-c-
chrysene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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